1-Bromo-3-ethylpentan-2-one
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Overview
Description
1-Bromo-3-ethylpentan-2-one is an organic compound with the molecular formula C7H13BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon and an ethyl group attached to the third carbon of a pentan-2-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethylpentan-2-one can be synthesized through the bromination of 3-ethylpentan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of hydrobromic acid (HBr) in the presence of a suitable solvent and catalyst can also be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-ethylpentan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes such as 3-ethylpent-2-ene.
Reduction: Formation of 3-ethylpentan-2-ol.
Scientific Research Applications
1-Bromo-3-ethylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethylpentan-2-one primarily involves its reactivity as a brominated ketone. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating various substitution and elimination reactions. The carbonyl group (C=O) also plays a crucial role in its reactivity, allowing for reduction and other transformations .
Comparison with Similar Compounds
1-Bromo-3-methylbutan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Bromo-2-pentanone: Lacks the ethyl group, making it less sterically hindered.
3-Bromo-2-pentanone: Bromine attached to the third carbon instead of the first.
Uniqueness: 1-Bromo-3-ethylpentan-2-one is unique due to the presence of both a bromine atom and an ethyl group, which influence its reactivity and steric properties. This combination makes it a valuable intermediate for synthesizing a variety of complex organic molecules .
Properties
Molecular Formula |
C7H13BrO |
---|---|
Molecular Weight |
193.08 g/mol |
IUPAC Name |
1-bromo-3-ethylpentan-2-one |
InChI |
InChI=1S/C7H13BrO/c1-3-6(4-2)7(9)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
QWALMOOMARWFNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)CBr |
Origin of Product |
United States |
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